molecular formula C13H17NO3 B14616304 2-[(3-Oxo-3-phenylpropyl)amino]butanoic acid CAS No. 57804-84-9

2-[(3-Oxo-3-phenylpropyl)amino]butanoic acid

Cat. No.: B14616304
CAS No.: 57804-84-9
M. Wt: 235.28 g/mol
InChI Key: MALSZAPPFTZJGF-UHFFFAOYSA-N
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Description

2-[(3-Oxo-3-phenylpropyl)amino]butanoic acid is a compound with a complex structure that includes both an amino group and a carboxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3-Oxo-3-phenylpropyl)amino]butanoic acid typically involves the reaction of 3-oxo-3-phenylpropanoic acid with an appropriate amine under controlled conditions. The reaction is often carried out in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pH, are carefully monitored to ensure the optimal yield of the compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process is designed to maximize efficiency and yield while minimizing waste and energy consumption. The use of advanced purification techniques ensures that the final product meets the required purity standards.

Chemical Reactions Analysis

Types of Reactions

2-[(3-Oxo-3-phenylpropyl)amino]butanoic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The amino group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Electrophiles like alkyl halides or acyl chlorides can react with the amino group under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives.

Scientific Research Applications

2-[(3-Oxo-3-phenylpropyl)amino]butanoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[(3-Oxo-3-phenylpropyl)amino]butanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Acetoacetic acid: Shares a similar oxo group but lacks the amino group.

    Benazepril: Contains a similar phenylpropyl group but has different functional groups.

Uniqueness

2-[(3-Oxo-3-phenylpropyl)amino]butanoic acid is unique due to its combination of an oxo group, a phenylpropyl group, and an amino group. This unique structure allows it to participate in a wide range of chemical reactions and makes it suitable for various applications in research and industry.

Properties

CAS No.

57804-84-9

Molecular Formula

C13H17NO3

Molecular Weight

235.28 g/mol

IUPAC Name

2-[(3-oxo-3-phenylpropyl)amino]butanoic acid

InChI

InChI=1S/C13H17NO3/c1-2-11(13(16)17)14-9-8-12(15)10-6-4-3-5-7-10/h3-7,11,14H,2,8-9H2,1H3,(H,16,17)

InChI Key

MALSZAPPFTZJGF-UHFFFAOYSA-N

Canonical SMILES

CCC(C(=O)O)NCCC(=O)C1=CC=CC=C1

Origin of Product

United States

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